molecular formula C11H12F2O4 B12453381 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid

2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid

Cat. No.: B12453381
M. Wt: 246.21 g/mol
InChI Key: FWHNTHCIVDEOFN-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound that features a unique combination of functional groups, including an ethoxy group, difluoro substituents, and a hydroxypropanoic acid moiety

Preparation Methods

The synthesis of 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyphenylboronic acid with difluoroacetic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a difluoroketone derivative, while reduction of the carboxylic acid would produce a difluoroalcohol.

Scientific Research Applications

2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may serve as a lead compound for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents

    Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluoro groups and hydroxypropanoic acid moiety may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid include other difluorinated hydroxy acids and ethoxy-substituted aromatic acids. For example:

    2-(3-Ethoxyphenyl)-4-chlorobenzoic acid: This compound features a similar ethoxyphenyl group but with a chlorobenzoic acid moiety instead of a difluorohydroxypropanoic acid.

    2-(3-Ethoxyphenyl)-5-methoxybenzoic acid:

The uniqueness of this compound lies in its combination of difluoro and hydroxypropanoic acid groups, which confer distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H12F2O4

Molecular Weight

246.21 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid

InChI

InChI=1S/C11H12F2O4/c1-2-17-8-5-3-4-7(6-8)11(16,9(12)13)10(14)15/h3-6,9,16H,2H2,1H3,(H,14,15)

InChI Key

FWHNTHCIVDEOFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O

Origin of Product

United States

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